

Isomeric Effects on the Properties of Furyl-Phenylmethanols: A Comparative Guide

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Compound of Interest

Compound Name: [2-(2-Furyl)phenyl]methanol

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The strategic placement of a furan moiety on a phenylmethanol scaffold can significantly influence the molecule's physicochemical properties and biological activity. This guide provides a comparative analysis of the positional isomers of furyl-phenylmethanol, offering a valuable resource for researchers in medicinal chemistry and materials science. Understanding these isomeric effects is crucial for the rational design of novel compounds with tailored characteristics.

Physicochemical Properties: A Comparative Overview

The position of the furyl group—whether at the ortho (2-), meta (3-), or para (4-) position of the phenyl ring—alters the molecule's polarity, steric hindrance, and electronic properties. These changes are reflected in their macroscopic properties, as summarized below.

Property	2-(Furan-2-yl)phenylmethanol	3-(Furan-2-yl)phenylmethanol	4-(Furan-2-yl)phenylmethanol
Molecular Formula	C ₁₁ H ₁₀ O ₂	C ₁₁ H ₁₀ O ₂	C ₁₁ H ₁₀ O ₂
Molecular Weight	174.20 g/mol	174.20 g/mol	174.20 g/mol
Boiling Point	137-138 °C at 2 mmHg[1]	Data not available	Data not available
Density	Data not available	Data not available	Data not available
Physical State	Liquid/Oil	Data not available	Data not available

Note: Experimental data for the 3- and 4-isomers are not readily available in the public domain and would require experimental determination.

Isomeric Influence on Biological Activity

While comprehensive comparative studies on the biological activities of furyl-phenylmethanol isomers are limited, the spatial arrangement of the furan and hydroxyl groups is expected to play a critical role in their interactions with biological targets. For instance, the proximity of the furan's oxygen atom and the hydroxyl group in the 2-isomer could lead to intramolecular hydrogen bonding, affecting its conformation and binding affinity to enzymes or receptors. The more extended structures of the 3- and 4-isomers may allow for different binding modes. Further research is warranted to explore these potential differences in biological efficacy, for example, in antimicrobial or anticancer applications.

Experimental Protocols

Synthesis of Furyl-Phenylmethanol Isomers

The synthesis of furyl-phenylmethanol isomers can be achieved through various organic chemistry methodologies. The Suzuki-Miyaura cross-coupling reaction is a versatile approach for forming the crucial carbon-carbon bond between the furan and phenyl rings.

General Procedure for Suzuki-Miyaura Coupling:

- **Preparation of Boronic Acid/Ester:** The appropriately substituted phenyl boronic acid or furan boronic acid is required as a coupling partner.
- **Coupling Reaction:** The boronic acid derivative is reacted with the corresponding bromo- or iodo-substituted precursor (e.g., a bromophenylmethanol derivative or a bromofuran) in the presence of a palladium catalyst (e.g., $\text{Pd(PPh}_3)_4$) and a base (e.g., Na_2CO_3 or K_2CO_3).
- **Solvent and Temperature:** The reaction is typically carried out in a solvent mixture, such as toluene/ethanol or DMF/water, at elevated temperatures.
- **Work-up and Purification:** After the reaction is complete, the mixture is subjected to an aqueous work-up, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography on silica gel.

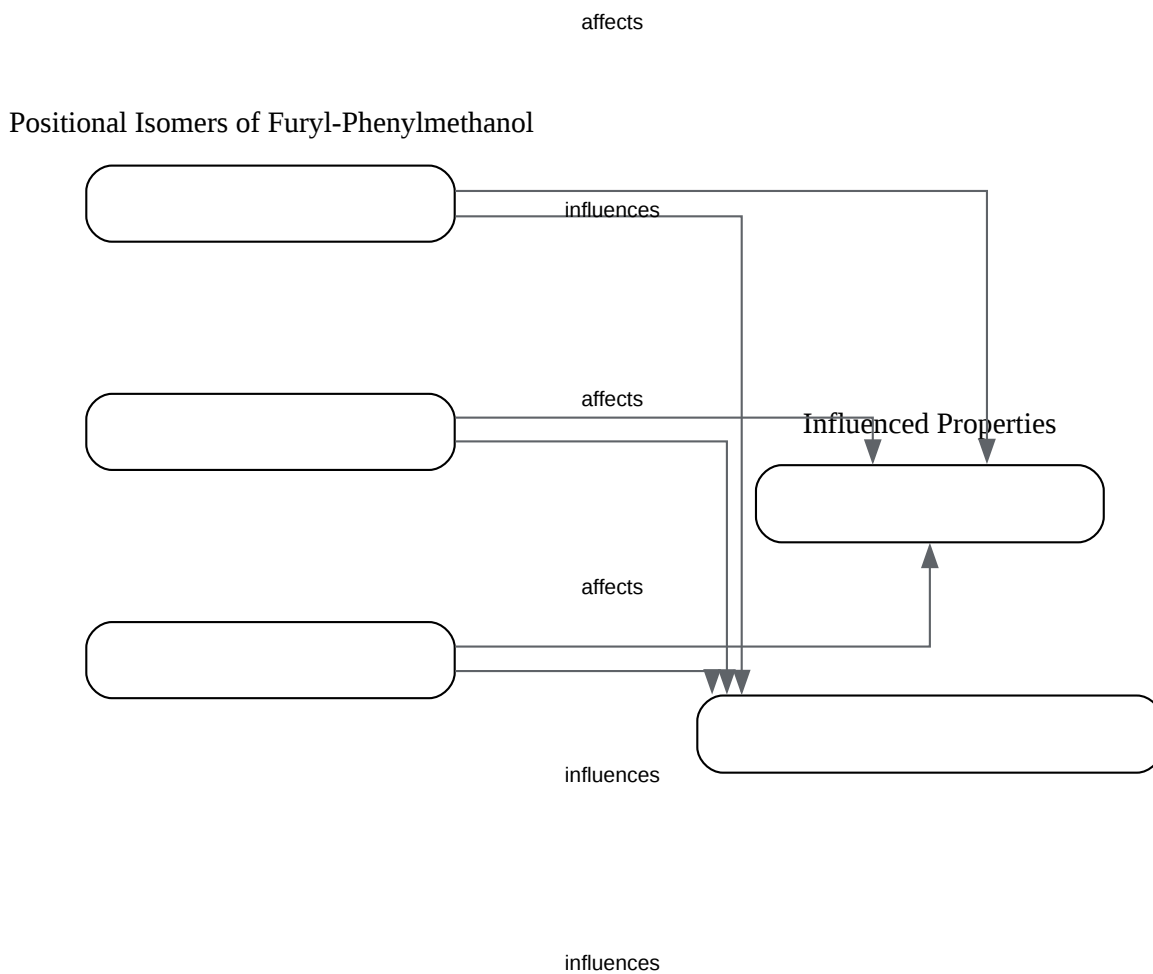
Spectroscopic Characterization

The structural identity and purity of the synthesized isomers can be confirmed using a combination of spectroscopic techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy are essential for elucidating the precise connectivity of atoms. The chemical shifts and coupling patterns of the aromatic and furan protons will be distinct for each isomer, providing unambiguous structural assignment.
- **Infrared (IR) Spectroscopy:** IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl ($-\text{OH}$) and the furan ring C-O-C stretching vibrations.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds by providing a highly accurate mass measurement.

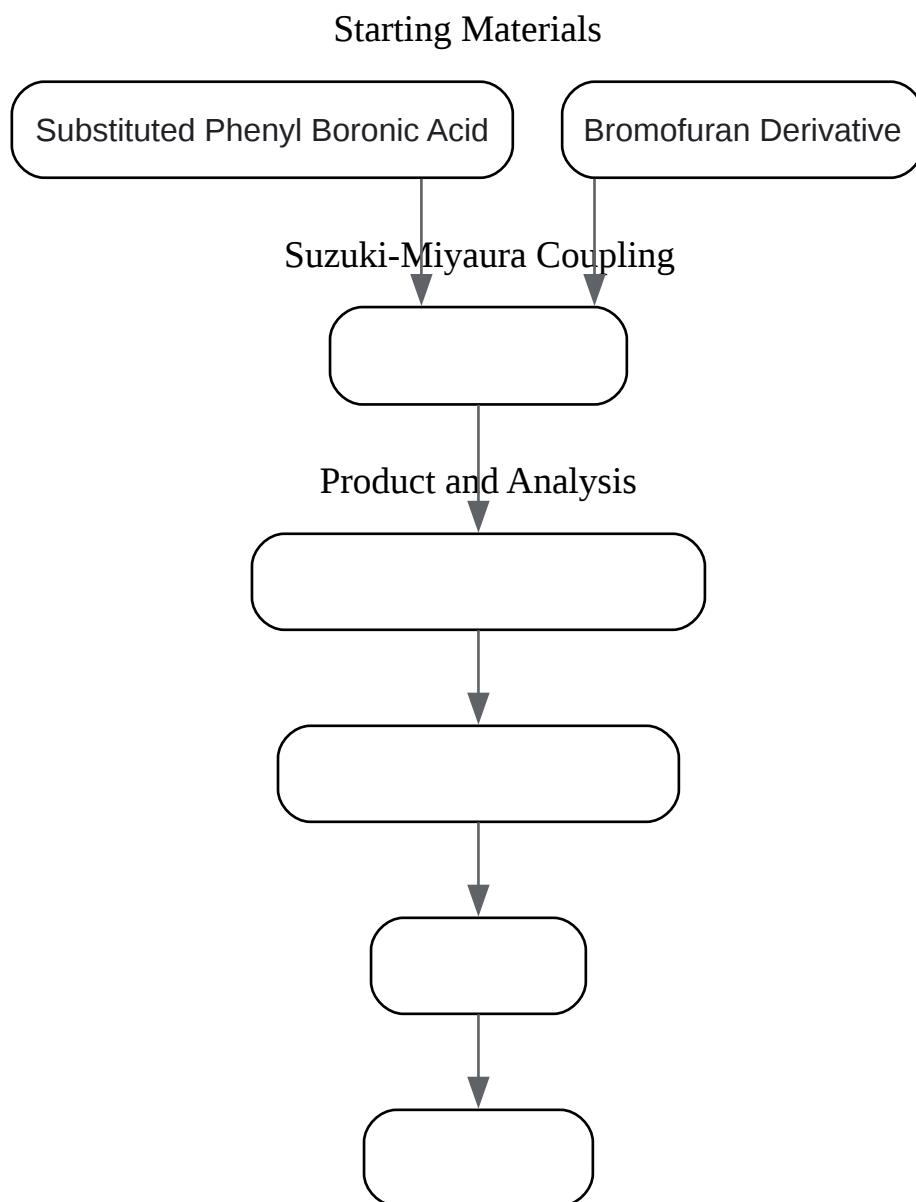
Visualizing Isomeric Relationships and Synthesis

To better understand the relationship between the isomeric structures and their synthesis, the following diagrams are provided.



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Caption: Relationship between furyl-phenylmethanol isomers and their properties.



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Caption: General workflow for the synthesis and analysis of furyl-phenylmethanols.

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References

- 1. chemsynthesis.com [chemsynthesis.com]
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